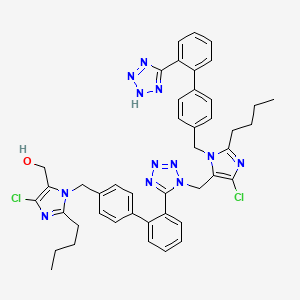
Bexarotene Acyl Glucuronide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bexarotene Acyl Glucuronide is a glucuronide metabolite of Bexarotene . It has a molecular formula of C30H36O8 and a molecular weight of 524.62 . The IUPAC name for this compound is (3S,6S)-3,4,5-trihydroxy-6-[4-[1-(3,5,5,8,8-pentamethyl-6,7-dihydronaphthalen-2-yl)ethenyl]benzoyl]oxyoxane-2-carboxylic acid .
Synthesis Analysis
The synthesis of acyl glucuronides involves the conjugation of α-D-glucuronic acid with the carboxylic acid group of a xenobiotic in the presence of membrane-bound UDP-glucuronosyltransferase (UGT) enzymes . The 1-β-O-acyl glucuronides that form can undergo a cascade of spontaneous chemical reactions including acyl migration, anomerisation, and hydrolysis .Molecular Structure Analysis
The molecular structure of this compound is characterized by a charged carboxylate ion and a neutral hydroxyl group in the glucuronide conjugate . These features are responsible for the differences in reactivity observed in the transacylation steps between the compound series .Chemical Reactions Analysis
Acyl glucuronide metabolites have been implicated in the toxicity of several carboxylic acid-containing drugs, and the rate of their degradation via intramolecular transacylation and hydrolysis has been associated with the degree of protein adduct formation . The transacylation reaction was modelled using density functional theory and the calculated activation energy for this reaction showed a close correlation with the degradation rate of the 1-β anomer .Aplicaciones Científicas De Investigación
Metabolism of Bexarotene : Bexarotene is metabolized in the liver, forming several metabolites including Bexarotene Acyl Glucuronide. This metabolite is a major component in the biliary elimination of Bexarotene in rats and dogs, indicating its importance in the drug's metabolism (Howell et al., 2001).
Chemical Estimation and Application : The chemical properties of acyl glucuronides, including this compound, are important for understanding drug metabolism and effects. These compounds can transfer their acyl group to other molecules, which could be relevant in pharmacology and toxicology (Schachter, 1957).
Cancer Treatment : Bexarotene has shown promise in cancer treatment, particularly for T-cell lymphoma. Studies have also explored its role in inhibiting cancer progression and its potential as a therapeutic agent for Alzheimer's disease (Tanita et al., 2019).
Neuroprotective Effects : Bexarotene has been studied for its effects on Alzheimer's disease, showing potential benefits in reducing amyloid deposits and neuron loss, and improving cognitive functions in mouse models (Mariani et al., 2017).
Effects on Cholesterol and Atherosclerosis : The drug has also been investigated for its effects on cholesterol metabolism and atherosclerosis. It can modulate cholesterol homeostasis and inhibit atherosclerosis progression (Lalloyer et al., 2006).
Pharmacokinetics and Tissue Distribution : Co-crystal formation with Bexarotene improves its bioavailability and tissue distribution, enhancing its potential in treating neurological disorders and possibly brain tumors (Ren et al., 2020).
Mecanismo De Acción
Mode of Action
Bexarotene selectively binds with and activates the RXR subtypes . This activation functions as a transcription factor, regulating the expression of genes that control cellular differentiation and proliferation .
Biochemical Pathways
Bexarotene’s action affects the PPARγ/NF-κB pathway . It induces cell differentiation and apoptosis, and prevents the development of drug resistance . The exact mechanism of action of bexarotene in the treatment of Cutaneous T-cell Lymphoma (CTCL) is unknown, but it has activity in all clinical stages of CTCL .
Pharmacokinetics
Bexarotene is metabolized in the liver, primarily through CYP3A4-mediated processes . The parent drug and its metabolites are primarily eliminated through the hepatobiliary system . Less than 1% is excreted in the urine unchanged . The elimination half-life of Bexarotene is approximately 7 hours .
Result of Action
Bexarotene inhibits the growth in vitro of some tumor cell lines of hematopoietic and squamous cell origin . It also induces tumor regression in vivo in some animal models . The drug has shown great potential, demonstrating enhanced therapeutic activity against a plethora of tumor types .
Action Environment
The action, efficacy, and stability of Bexarotene Acyl Glucuronide can be influenced by various environmental factors. For instance, the inherent instability of Acyl Glucuronides under physiological conditions can lead to significant challenges in assessing the human safety of Acyl Glucuronides . Moreover, Acyl Glucuronides exhibit a degree of electrophilicity that is strongly influenced by the attached drug moiety in terms of the steric and electronic environment of the ester linkage to the sugar .
Safety and Hazards
Direcciones Futuras
The reactivity of acyl glucuronide conjugates of drugs and other xenobiotics has been studied extensively due to their potential hepatotoxicity . The awareness of appropriate treatments of study samples for possible back-conversions of acyl glucuronide metabolites is expected to assist generic drug applicants in improving the quality of their future applications .
Análisis Bioquímico
Biochemical Properties
Bexarotene Acyl Glucuronide is formed through the conjugation of α-D-glucuronic acid with the carboxylic acid group of Bexarotene in the presence of membrane-bound UDP-glucuronosyltransferase (UGT) enzymes . This metabolite exhibits a degree of electrophilicity that is strongly influenced by the attached drug moiety in terms of the steric and electronic environment of the ester linkage to the sugar .
Cellular Effects
This compound, like its parent compound Bexarotene, has been shown to have significant effects on cellular processes. It blocks cell cycle progression, induces apoptosis and differentiation, prevents multidrug resistance, and inhibits angiogenesis and metastasis . These effects are mediated through its selective binding and activation of retinoid X receptors (RXRs) .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with retinoid X receptors (RXRs). As a selective RXR agonist, it binds to RXRs and activates them, leading to the modulation of gene expression . This activation of RXR and its heterodimer partners leads to a multitargeted approach, suggesting that this compound may be a particularly active agent in the treatment of malignancies .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are not well-studied. Studies on Bexarotene, the parent compound, suggest that its effects can change over time. For instance, in a study on Swiss Albino mice, the plasma clearance of Bexarotene was found to be 324.8mL/min/kg with an elimination half-life of 0.66h following IV administration .
Dosage Effects in Animal Models
The dosage effects of this compound in animal models are not well-documented. Studies on Bexarotene suggest that its effects can vary with different dosages. For instance, in a study on Swiss Albino mice, the plasma clearance of Bexarotene decreased to 127.43mL/min/kg, increasing the t 1/2 to 3.66h when the mice were pre-treated with 1-aminobenzotriazole (ABT) .
Metabolic Pathways
This compound is part of the metabolic pathway involving the conjugation of α-D-glucuronic acid with the carboxylic acid group of Bexarotene . This process is mediated by UDP-glucuronosyltransferase (UGT) enzymes .
Transport and Distribution
It is known that acyl glucuronides, including this compound, often circulate in plasma prior to being excreted in urine and bile .
Subcellular Localization
As a metabolite of Bexarotene, it is likely to be found in the same subcellular locations as Bexarotene, which is known to bind to and activate retinoid X receptors (RXRs) located in the nucleus of the cell .
Propiedades
IUPAC Name |
(3S,6S)-3,4,5-trihydroxy-6-[4-[1-(3,5,5,8,8-pentamethyl-6,7-dihydronaphthalen-2-yl)ethenyl]benzoyl]oxyoxane-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H36O8/c1-15-13-20-21(30(5,6)12-11-29(20,3)4)14-19(15)16(2)17-7-9-18(10-8-17)27(36)38-28-24(33)22(31)23(32)25(37-28)26(34)35/h7-10,13-14,22-25,28,31-33H,2,11-12H2,1,3-6H3,(H,34,35)/t22?,23-,24?,25?,28-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VINSDXGLDYSZBG-ZRLJOZSPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C(=C)C3=CC=C(C=C3)C(=O)OC4C(C(C(C(O4)C(=O)O)O)O)O)C(CCC2(C)C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C=C1C(=C)C3=CC=C(C=C3)C(=O)O[C@H]4C(C([C@@H](C(O4)C(=O)O)O)O)O)C(CCC2(C)C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H36O8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
524.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What is the significance of Bexarotene Acyl Glucuronide in Bexarotene metabolism?
A1: this compound is a major metabolite of Bexarotene identified in preclinical models. The research indicates that it's the predominant biliary metabolite in rats, signifying its importance in the drug's elimination pathway in this species. [] While the abstract focuses on oxidative Bexarotene metabolites, this finding highlights the role of glucuronidation as a significant metabolic pathway for Bexarotene.
Q2: Does this compound contribute to Bexarotene's pharmacological activity?
A2: The provided abstract does not directly investigate the pharmacological activity of this compound. It primarily focuses on oxidative Bexarotene metabolites and their reduced activity compared to the parent drug in activating retinoid receptors. [] Further research would be needed to determine if this compound possesses any intrinsic activity or acts as a prodrug.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

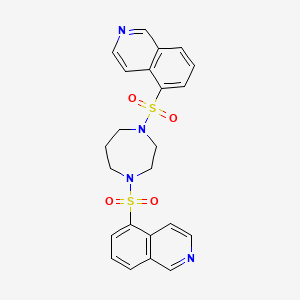
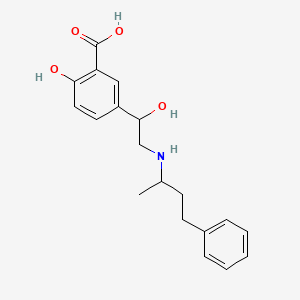
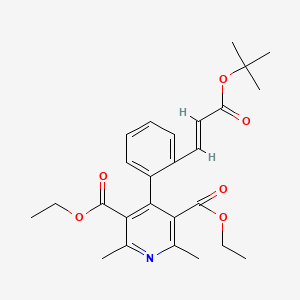

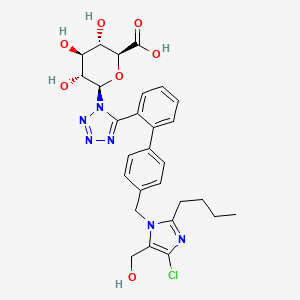
![3-butyl-1-chloro-8-[2-(2H-tetrazol-5-yl)phenyl]-5,10-dihydroimidazo[1,5-b]isoquinoline](/img/structure/B600980.png)
